molecular formula C14H20NO11- B1263561 beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GlcpNAc(1-)

beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GlcpNAc(1-)

Cat. No. B1263561
M. Wt: 378.31 g/mol
InChI Key: DLGJWSVWTWEWBJ-UCFDOFRFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GlcpNAc(1-) is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GlcpNAc. It is a monocarboxylic acid anion, a carbohydrate acid derivative anion and a beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-D-GlcpNAc(1-). It is a conjugate base of a 3-(4-deoxy-beta-D-gluc-4-enosyluronic acid)-N-acetyl-D-glucosamine.

Scientific Research Applications

Chemical-Enzymatic Synthesis and Glycosaminoglycan Research

  • Chemical-Enzymatic Synthesis : The compound has been utilized in combined chemical-enzymatic synthesis processes. For instance, deoxygenated analogs of UDP-GlcpNAc were synthesized chemically and acted as donor-substrates for N-acetylglucosaminyltransferase-I from human milk (Srivastava, Alton, & Hindsgaul, 1990).

  • Glycosaminoglycan Structure and Enzymatic Action : Research on the structure of various chondroitin sulfate isomers, including the analysis of enzymatic digestion resistance of certain sulfated tetrasaccharides, involves the study of compounds structurally related to Beta-D-4-Deoxy-Delta(4)-GlcpA-(1->3)-Beta-D-GlcpNAc (Sugahara et al., 1994).

  • Glycosyltransferase Enzyme Research : The compound has been used in the study of glycosyltransferase enzymes, such as in the preparation of specific acceptors for N-acetylglucosaminyltransferases (Kaur & Hindsgaul, 1992).

Pharmaceutical and Biological Implications

  • Transition State Analog in Lysozyme Catalysis : The compound's analogs have been used to prepare transition state analogs of lysozyme catalysis, contributing to understanding enzyme-substrate interactions (Schindler & Sharon, 1976).

  • Biological Activity and Pharmacological Properties : A xylated glycosaminoglycan related to Beta-D-4-Deoxy-Delta(4)-GlcpA-(1->3)-Beta-D-GlcpNAc showed significant free radical quenching and anti-inflammatory activities, highlighting its potential in functional food and pharmaceutical applications (Chakraborty & Salas, 2019).

properties

Product Name

beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GlcpNAc(1-)

Molecular Formula

C14H20NO11-

Molecular Weight

378.31 g/mol

IUPAC Name

(2R,3R,4S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C14H21NO11/c1-4(17)15-8-11(10(20)7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22)/p-1/t5-,7+,8+,9+,10+,11+,13+,14-/m0/s1

InChI Key

DLGJWSVWTWEWBJ-UCFDOFRFSA-M

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GlcpNAc(1-)
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beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GlcpNAc(1-)
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beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GlcpNAc(1-)
Reactant of Route 6
beta-D-4-deoxy-Delta(4)-GlcpA-(1->3)-beta-D-GlcpNAc(1-)

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